2-Fenilazetidina

Descripción general

Descripción

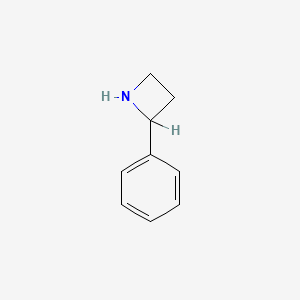

2-Phenylazetidine is a chemical compound with the CAS Number: 22610-18-0 . It has a linear formula of C9 H11 N . The molecular weight of 2-Phenylazetidine is 133.19 . It is stored at a temperature of -10°C to -20°C .

Synthesis Analysis

The synthesis of 2-Phenylazetidine and similar compounds often involves intramolecular cyclizations of open-chain structures or the reduction of readily available 2-azetidinones . The synthesis of 3-amino-2-phenylazetidine and the p-chloro analog has been reported .

Molecular Structure Analysis

The InChI code for 2-Phenylazetidine is 1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2 . This indicates the specific arrangement of atoms in the molecule.

Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Physical And Chemical Properties Analysis

2-Phenylazetidine is a liquid . It has a density of 1.0±0.1 g/cm³ . Its boiling point is 216.0±19.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.2±3.0 kJ/mol . The flash point is 85.2±16.9 °C . The index of refraction is 1.547 .

Aplicaciones Científicas De Investigación

Química Medicinal: Síntesis de Antibióticos β-Lactámicos

La 2-Fenilazetidina es un precursor clave en la síntesis de antibióticos β-lactámicos . El anillo β-lactámico, una estructura central en las penicilinas y las cefalosporinas, se deriva de análogos de azetidina. Estos antibióticos son cruciales en la lucha contra las infecciones bacterianas y forman parte de la investigación en curso para desarrollar nuevas variantes que superen la resistencia a los antibióticos.

Síntesis Orgánica: Catálisis Estereoselectiva

En la síntesis orgánica, la this compound se utiliza por su reactividad en la catálisis estereoselectiva . El carácter impulsado por la tensión del anillo de azetidina lo convierte en un intermedio valioso para construir moléculas complejas con alta regio- y estereoselectividad, lo cual es esencial para la síntesis de productos farmacéuticos quirales.

Ciencia de Materiales: Polimerización

Las azetidinas, incluida la this compound, sirven como monómeros en la polimerización de apertura de anillo aniónica y catiónica para producir poliaminas . Estos polímeros tienen aplicaciones en la creación de recubrimientos antibacterianos, materiales de adsorción de CO2 y vectores no virales para la transfección genética.

Farmacología: Descubrimiento de Fármacos

La estructura única de las azetidinas, como la this compound, se explora en el descubrimiento de fármacos por sus posibles beneficios farmacocinéticos . Las azetidinas se investigan por su capacidad para mejorar las propiedades de los candidatos a fármacos, incluidas sus perfiles de estabilidad, eficacia y seguridad.

Química Analítica: Análisis Químico

La this compound se utiliza en química analítica para la síntesis de compuestos que pueden analizarse mediante diversas técnicas como RMN, HPLC y LC-MS . Estos análisis son cruciales para confirmar la estructura y la pureza de las sustancias químicas, lo cual es fundamental en la investigación y el control de calidad.

Ciencia Ambiental: Química Verde

La investigación sobre azetidinas, incluida la this compound, contribuye al campo de la química verde mediante el desarrollo de vías de síntesis ambientalmente benignas . El objetivo es minimizar el impacto ambiental de los procesos químicos reduciendo los residuos y evitando el uso de sustancias peligrosas.

Safety and Hazards

Mecanismo De Acción

Target of Action

This compound is a relatively unexplored four-membered heterocycle

Mode of Action

It’s known that azetidines, the class of compounds to which 2-phenylazetidine belongs, can be synthesized through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza paternò–büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .

Biochemical Pathways

Azetidines, in general, have been shown to play important roles in catalysis, stereoselective synthesis, and medicinal chemistry .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature can affect enzyme activity, which in turn can influence the action of a compound . .

Propiedades

IUPAC Name |

2-phenylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-4-8(5-3-1)9-6-7-10-9/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNGGMJEJSANIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340982 | |

| Record name | 2-Phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22610-18-0 | |

| Record name | 2-Phenylazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylazetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you describe the synthesis of 2-Phenylazetidine derivatives?

A2: Several methods for synthesizing 2-Phenylazetidine derivatives are discussed in the provided research. One approach involves reacting (R,R)-2-(1-bromobenzyl)oxirane with aliphatic primary amines, yielding (R,S)-1-alkyl-3-hydroxy-2-phenylazetidines [, ]. Another method utilizes the reaction of dimethyloxosulphonium methylide with specific N-arylsulphonyl-2-phenylaziridines to produce N-arylsulphonyl-2-phenylazetidines [, ].

Q2: Are there any documented applications of 2-Phenylazetidine derivatives in organic synthesis?

A4: Yes, research indicates that N-Tosyl-2-phenylazetidine can act as a formal 1,4-dipole equivalent in the presence of BF3·Et2O []. This reactivity allows it to engage with various activated and non-activated alkenes, showcasing its potential as a valuable building block in organic synthesis [].

Q3: Is there evidence suggesting potential biological activity of 2-Phenylazetidine derivatives?

A5: While not extensively explored in the provided abstracts, one study reported that 3-amino-2-phenylazetidine demonstrated in vitro activity against monoamine oxidase []. This finding suggests the potential for this class of compounds to interact with biological targets and warrants further investigation.

Q4: Has the fragmentation pattern of 2-Phenylazetidine been studied?

A6: Yes, mass spectrometry studies on 2-phenylazetidine and its derivatives revealed that their fragmentation primarily occurs through the open form of the molecular ion []. This information provides valuable insights into the stability and decomposition pathways of these compounds.

Q5: Are there any studies investigating the genotoxicity of 2-phenylazetidine derivatives?

A7: One study examined the genotoxicity of a specific phthalazine-substituted β-lactam derivative of 2-phenylazetidine []. The results indicated that this particular derivative could induce chromosomal aberrations and micronuclei formation in human lymphocytes, particularly at higher concentrations []. This finding highlights the importance of evaluating the safety profile of novel 2-phenylazetidine derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)